4-Fluorobenzylammonium iodide
Overview
Description
4-Fluorobenzylammonium iodide is a chemical compound with the molecular formula C7H9FIN. It is primarily used as a precursor in the synthesis of perovskite-based opto-electronic systems. The incorporation of this compound in these systems enhances the power conversion efficiency by passivating defects and improving charge transport .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluorobenzylammonium iodide can be synthesized through the reaction of 4-fluorobenzylamine with hydroiodic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve consistent product quality .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used, resulting in compounds like 4-fluorobenzyl alcohol or 4-fluorobenzyl chloride.
Oxidation: Oxidation can lead to the formation of 4-fluorobenzaldehyde or 4-fluorobenzoic acid.
Scientific Research Applications
4-Fluorobenzylammonium iodide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of perovskite materials for solar cells, enhancing their efficiency and stability.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Mechanism of Action
The mechanism by which 4-fluorobenzylammonium iodide exerts its effects involves the passivation of defects in perovskite films. The fluorinated benzene moiety confers hydrophobic properties, enhancing the stability of the perovskite film against moisture. This results in improved charge transport and overall device performance .
Comparison with Similar Compounds
- 4-Fluorobenzylamine Hydroiodide
- 4-Fluorophenylmethylammonium Iodide
- 4-Fluorobenzylamine
Comparison: 4-Fluorobenzylammonium iodide is unique due to its specific application in perovskite-based opto-electronic systems. Its fluorinated benzene moiety provides enhanced stability and efficiency compared to similar compounds. The incorporation of this compound in perovskite solar cells results in superior performance, making it a valuable additive in the field of renewable energy .
Properties
IUPAC Name |
(4-fluorophenyl)methylazanium;iodide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN.HI/c8-7-3-1-6(5-9)2-4-7;/h1-4H,5,9H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTUISCIGMWMAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C[NH3+])F.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FIN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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